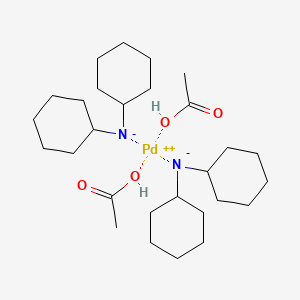

trans-Bis(dicyclohexylamin)palladium(II)-acetat

Übersicht

Beschreibung

trans-Bis(dicyclohexylamine)palladium(II) acetate: is a palladium-based compound with the chemical formula C28H52N2O4Pd . It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination . The compound is known for its high efficiency and selectivity in these reactions, making it a valuable tool in synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, trans-Bis(dicyclohexylamine)palladium(II) acetate is extensively used as a catalyst in various organic transformations. Its high efficiency and selectivity make it a preferred choice for complex synthetic routes, including the synthesis of natural products and pharmaceuticals .

Biology and Medicine: Its ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds is crucial in the synthesis of bioactive molecules .

Industry: In the industrial sector, trans-Bis(dicyclohexylamine)palladium(II) acetate is used in the production of fine chemicals, agrochemicals, and materials science. Its role as a catalyst in various reactions helps in the efficient and cost-effective production of high-value products .

Wirkmechanismus

Target of Action

The primary target of trans-Bis(dicyclohexylamine)palladium(II) acetate is the formation of carbon-carbon and carbon-nitrogen bonds . This compound is a catalyst that facilitates these bond formations in various types of coupling reactions .

Mode of Action

trans-Bis(dicyclohexylamine)palladium(II) acetate: interacts with its targets by accelerating the rate of bond formation. It does this by providing a lower energy pathway for the reaction, thus enabling the reaction to proceed more quickly and efficiently .

Biochemical Pathways

The trans-Bis(dicyclohexylamine)palladium(II) acetate affects the biochemical pathways involved in the synthesis of complex organic molecules. By facilitating the formation of carbon-carbon and carbon-nitrogen bonds, it plays a crucial role in the construction of these molecules . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The ADME properties of trans-Bis(dicyclohexylamine)palladium(II) acetate Its effectiveness can be influenced by its solubility and stability under the reaction conditions .

Result of Action

The molecular and cellular effects of trans-Bis(dicyclohexylamine)palladium(II) acetate ’s action are seen in the products of the reactions it catalyzes. These can include a wide range of organic compounds, depending on the specific reactants used in the coupling reaction .

Action Environment

The action, efficacy, and stability of trans-Bis(dicyclohexylamine)palladium(II) acetate can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other substances that can coordinate with the palladium center, and the solvent used in the reaction . Careful control of these factors is important for optimizing the performance of this catalyst .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-Bis(dicyclohexylamine)palladium(II) acetate typically involves the reaction of palladium(II) acetate with dicyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of trans-Bis(dicyclohexylamine)palladium(II) acetate follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as column chromatography or distillation. The compound is produced in high purity and large quantities to meet the demands of various industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: trans-Bis(dicyclohexylamine)palladium(II) acetate undergoes several types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to organic substrates.

Reduction: It can also catalyze reduction reactions, where it helps in the addition of hydrogen atoms to organic molecules.

Substitution: The compound is highly effective in substitution reactions, particularly in cross-coupling reactions where it facilitates the exchange of functional groups between different molecules

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a base such as potassium carbonate and a solvent like ethanol or water.

Heck Reaction: The reaction of aryl halides with alkenes in the presence of a base such as triethylamine and a solvent like N,N-dimethylformamide.

Buchwald-Hartwig Amination: The coupling of aryl halides with amines in the presence of a base such as sodium tert-butoxide and a solvent like toluene

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, alkenes, and amines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Vergleich Mit ähnlichen Verbindungen

Palladium(II) acetate: A commonly used palladium catalyst with similar applications but lower selectivity and efficiency compared to trans-Bis(dicyclohexylamine)palladium(II) acetate.

Palladium(II) chloride: Another palladium-based catalyst with broader applications but less stability and reactivity.

Palladium(II) trifluoroacetate: A palladium catalyst with higher reactivity but limited selectivity in certain reactions

Uniqueness: trans-Bis(dicyclohexylamine)palladium(II) acetate stands out due to its high selectivity, efficiency, and stability in various organic reactions. Its unique structure, with dicyclohexylamine ligands, provides enhanced catalytic activity and better performance in cross-coupling reactions compared to other palladium-based catalysts .

Biologische Aktivität

Overview

trans-Bis(dicyclohexylamine)palladium(II) acetate, commonly referred to as DAPCy, is a palladium-based compound with the molecular formula C28H52N2O4Pd. It is primarily recognized for its catalytic properties in organic synthesis, particularly in cross-coupling reactions that are crucial for the formation of complex organic molecules. This article explores the biological activity of DAPCy, focusing on its mechanisms of action, biochemical pathways, and applications in medicinal chemistry.

Target of Action : The primary role of DAPCy is to facilitate the formation of carbon-carbon and carbon-nitrogen bonds. This capability is essential in synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals.

Mode of Action : DAPCy operates by providing a lower energy pathway for chemical reactions, thereby accelerating the rate at which these reactions occur. This catalytic efficiency is attributed to its unique structure, which includes dicyclohexylamine ligands that enhance its reactivity and stability compared to other palladium catalysts .

Biochemical Pathways

DAPCy influences several biochemical pathways involved in organic synthesis. By promoting the formation of key bonds, it plays a vital role in constructing complex organic molecules necessary for various biological functions. The compound has been shown to be particularly effective in:

- Suzuki-Miyaura Coupling : A reaction that forms carbon-carbon bonds between aryl halides and boronic acids.

- Heck Reaction : This involves the coupling of alkenes with aryl halides to form substituted alkenes.

- Buchwald-Hartwig Amination : A method for creating carbon-nitrogen bonds through the coupling of amines with aryl halides .

Synthesis and Applications

Several studies have demonstrated the utility of DAPCy in synthesizing biologically relevant compounds:

- Polyfluorenes Preparation : Research indicated that low molecular weight polyfluorenes could be synthesized using DAPCy as a catalyst. This process highlighted the compound's ability to facilitate polymerization reactions efficiently .

- Design of Molecular Crystals : A study focused on using DAPCy in designing two-component molecular crystals, showcasing its versatility beyond traditional organic synthesis applications .

- Catalytic Performance Comparison : In comparative studies, DAPCy was found to outperform other palladium catalysts such as palladium(II) acetate and palladium(II) chloride in terms of selectivity and efficiency in various coupling reactions .

The following table summarizes key chemical properties of trans-Bis(dicyclohexylamine)palladium(II) acetate:

| Property | Value |

|---|---|

| Molecular Formula | C28H52N2O4Pd |

| Molecular Weight | 587.14 g/mol |

| Melting Point | 150-154 °C |

| Appearance | Yellow crystalline solid |

| Storage Conditions | Under inert gas at 2-8 °C |

Eigenschaften

IUPAC Name |

acetic acid;dicyclohexylazanide;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYDWGNLLRXNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N2O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Although the provided research article [] does not specifically utilize trans-Bis(dicyclohexylamine)palladium(II) acetate, this palladium complex is known to be a useful catalyst in various cross-coupling reactions, such as Buchwald-Hartwig aminations. Given that the synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines likely involves the formation of a carbon-nitrogen bond, exploring the use of trans-Bis(dicyclohexylamine)palladium(II) acetate or similar palladium catalysts could be a potential avenue for optimizing the synthesis route. Further research would be needed to determine the specific reaction conditions and effectiveness of this catalyst in this particular reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.